ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate
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Overview
Description
Ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate is an organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or Grignard reagents (RMgX) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce various functional groups into the pyridine ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound might be explored for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research could investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound might find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(5-bromo-2-pyridyl)acrylate
- Ethyl 2-(5-chloro-1H-pyridin-2-ylidene)-2-cyanoacetate
- Ethyl 2-(5-fluoro-1H-pyridin-2-ylidene)-2-cyanoacetate
Uniqueness
Ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate is unique due to the presence of the bromine atom in the pyridine ring, which can influence its reactivity and potential applications. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8(5-12)9-4-3-7(11)6-13-9/h3-4,6,13H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOLLNBSJYJESH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C=CC(=CN1)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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